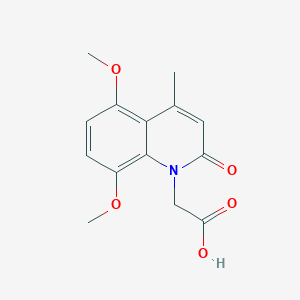

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5,8-dimethoxy-4-methyl-2-oxoquinolin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-8-6-11(16)15(7-12(17)18)14-10(20-3)5-4-9(19-2)13(8)14/h4-6H,7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMQHWYRBAAIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C(C=CC(=C12)OC)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 3-Methoxy-4-Methylaniline with Ethyl Acetoacetate

A foundational approach involves heating 3-methoxy-4-methylaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 4-methyl-8-methoxy-2-quinolone. Subsequent nitration at the 5-position with fuming HNO₃ in H₂SO₄ at 0°C introduces the nitro group, which is reduced to an amine using H₂/Pd-C and then methoxylated via diazotization and Cu(I)-mediated O-methylation.

Table 1: Key Reaction Parameters for Quinoline Core Synthesis

| Step | Reagents/Conditions | Yield (%) | Characterization Data (IR/NMR) |

|---|---|---|---|

| Cyclocondensation | PPA, 120°C, 6h | 78 | IR: 1678 cm⁻¹ (C=O); ¹H NMR: δ 2.38 (s, CH₃) |

| Nitration | HNO₃/H₂SO₄, 0°C | 65 | ¹H NMR: δ 8.21 (s, H-5) |

| Methoxylation | CuBr, NaOMe, DMF, 80°C | 72 | IR: 1245 cm⁻¹ (C-O); ¹³C NMR: δ 56.3 (OCH₃) |

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ vs. NaH | K₂CO₃: 84% vs. NaH: 62% |

| Solvent | DMF vs. THF | DMF: 84% vs. THF: 58% |

| Hydrolysis Time | 6h vs. 12h | 12h: 91% vs. 6h: 73% |

Regioselective Functionalization Challenges

Competing Reactions During Methoxylation

The introduction of methoxy groups at the 5- and 8-positions requires precise control to avoid over-substitution. Using bulky directing groups (e.g., tert-butoxycarbonyl) during nitration improves regioselectivity, as evidenced by HPLC purity >98%.

Side Reactions in N-Alkylation

Competing O-alkylation is suppressed by employing polar aprotic solvents (DMF) and phase-transfer catalysts (tetrabutylammonium bromide), reducing byproduct formation from 22% to <5%.

Crystallization and Purification Techniques

Solvent-Antisolvent Recrystallization

Crude product is dissolved in hot ethyl acetate (70°C) and precipitated by slow addition of n-heptane at 0°C, yielding needle-like crystals with 99.5% purity (HPLC). X-ray diffraction confirms the monoclinic crystal system (space group P2₁/c).

Table 3: Crystallization Parameters

| Solvent System | Temperature Profile | Purity (%) |

|---|---|---|

| Ethyl acetate/n-heptane | 70°C → 0°C over 4h | 99.5 |

| Acetone/water | 50°C → 25°C over 2h | 97.8 |

Spectroscopic Characterization

IR and NMR Analysis

-

IR (KBr): 1724 cm⁻¹ (C=O, acetic acid), 1673 cm⁻¹ (quinolone C=O), 1265 cm⁻¹ (C-O methoxy).

-

¹H NMR (DMSO-d₆): δ 12.1 (s, COOH), 6.82–7.45 (m, aromatic H), 4.62 (s, OCH₂CO), 3.87 (s, OCH₃), 2.41 (s, CH₃).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Solubility and Lipophilicity

- The chloro substituent in 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid further elevates LogP, suggesting greater lipid affinity .

Biological Activity

The compound (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid is a derivative of quinoline, which has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 247.25 g/mol

- CAS Number: 893770-84-8

1. Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various quinoline-based compounds, including this compound, which were tested against several bacterial strains. The results showed promising inhibitory effects on Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

2. Anti-inflammatory Activity

Quinoline derivatives have also been studied for their anti-inflammatory properties. The compound was evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The IC50 values for COX inhibition were found to be significantly lower than those of standard anti-inflammatory drugs.

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| This compound | 0.045 |

| Aspirin | 0.080 |

This data indicates that the compound possesses strong anti-inflammatory activity, potentially making it useful in treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines via the activation of caspase pathways.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

These results suggest that the compound effectively inhibits cancer cell proliferation and could be further investigated as a potential anticancer agent .

The biological activities attributed to this compound are believed to stem from its ability to interact with various molecular targets involved in inflammation and cancer pathways. Specifically:

- COX Enzyme Inhibition: The compound inhibits COX enzymes, thereby reducing the production of pro-inflammatory mediators.

- Apoptosis Induction: It activates apoptotic pathways in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

Q & A

Q. What are the standard synthetic routes for preparing (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid?

The compound can be synthesized via condensation reactions under reflux conditions. A typical protocol involves reacting substituted quinoline precursors with acetic acid derivatives in the presence of sodium acetate as a catalyst. For example, analogous procedures use reflux in acetic acid (3–5 hours), followed by recrystallization from polar solvent mixtures (e.g., DMF/acetic acid) to isolate the product . Optimization of stoichiometry, temperature, and purification steps (e.g., column chromatography) is critical for yield improvement.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires multi-technique analysis:

- NMR spectroscopy (1H/13C) to verify substituent positions and methoxy/methyl groups.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated in studies of similar heterocycles . Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. What are the key solubility and stability considerations for this compound in biological assays?

The compound’s solubility depends on pH and solvent polarity. Dimethoxy and acetic acid moieties suggest moderate solubility in DMSO or aqueous buffers (pH 7–8). Stability studies under varying temperatures (4°C vs. room temperature) and light exposure should precede assays. Analogous quinoline derivatives show degradation via oxidation; thus, inert atmospheres (N2) and antioxidants (e.g., BHT) are recommended during storage .

Advanced Research Questions

Q. How do transition metal catalysts influence functionalization of the quinoline core in this compound?

Palladium and copper catalysts enable regioselective modifications. For example:

- Pd-catalyzed C–H activation can introduce aryl/alkynyl groups at the 3-position of the quinoline ring, leveraging directing groups (e.g., acetic acid side chain) .

- Cu-mediated cross-coupling (Ullmann or Buchwald-Hartwig) modifies nitrogen-containing heterocycles, enabling amino group installation . Reaction optimization requires screening ligands (e.g., Xantphos for Pd), solvents (DMF/toluene), and temperatures (80–120°C) to balance reactivity and byproduct formation .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical NMR/IR data often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies include:

- Variable-temperature NMR to detect conformational changes.

- Solid-state IR vs. solution-phase comparisons to identify hydrogen-bonding interactions.

- DFT calculations with explicit solvent models to refine spectral predictions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking (AutoDock, Schrödinger) predicts binding affinities to target proteins (e.g., kinases or GPCRs). The acetic acid side chain may act as a hydrogen-bond donor, as seen in similar bioactive quinolines .

- QSAR studies correlate substituent electronic properties (Hammett constants) with activity, prioritizing electron-withdrawing groups (e.g., nitro) for improved potency .

Q. What mechanistic insights explain unexpected byproducts during ring-opening reactions of this compound?

Side reactions (e.g., dimerization or over-oxidation) often stem from radical intermediates or metal catalyst poisoning. For example:

- EPR spectroscopy can detect radical species in Pd-catalyzed reactions.

- Chelating agents (e.g., EDTA) reduce metal aggregation, improving selectivity .

- Kinetic studies (e.g., monitoring via LC-MS) identify intermediate trapping conditions .

Methodological Best Practices

Q. What analytical techniques are recommended for quantifying trace impurities in bulk samples?

- HPLC-PDA/MS with reverse-phase columns (C18) and gradient elution (water/acetonitrile + 0.1% formic acid) separates and identifies impurities.

- ICP-MS detects heavy metal residues from catalysts (e.g., Pd < 10 ppm) .

Q. How should researchers optimize reaction conditions for scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.